Product packaging for cis-Benzyl 3-hydroxycyclobutylcarbamate(Cat. No.:CAS No. 937376-05-1)

cis-Benzyl 3-hydroxycyclobutylcarbamate

Cat. No.: B3021938
CAS No.: 937376-05-1
M. Wt: 221.25 g/mol
InChI Key: BCFMGQOQYWGLIL-UHFFFAOYSA-N
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Description

Significance of Carbamate (B1207046) Functionality in Organic Chemistry

The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is a versatile and highly significant moiety in organic chemistry. Its unique electronic structure, which can be viewed as a hybrid of an amide and an ester, imparts a range of valuable properties. Carbamates are notably stable and are often employed as protecting groups for amines. chemicalbook.com The benzyloxycarbonyl group (Cbz or Z), a key feature of the title compound, is a classic example of such a protecting group, prized for its stability under a variety of reaction conditions and its susceptibility to removal by catalytic hydrogenation.

Beyond their role in protection, carbamates are integral components of many biologically active molecules and pharmaceuticals. nih.govumanitoba.ca The carbamate linkage can act as a stable surrogate for a peptide bond, enhancing the metabolic stability of peptide-based drugs. nih.govacs.org Furthermore, the hydrogen bonding capabilities of the N-H and C=O groups within the carbamate moiety can facilitate crucial interactions with biological targets like enzymes and receptors. nih.govacs.org

Role of Substituted Cyclobutane (B1203170) Systems in Contemporary Synthesis

Cyclobutane rings, once considered mere chemical curiosities due to their inherent ring strain, are now recognized as valuable building blocks in modern organic synthesis. nih.gov The unique puckered three-dimensional structure of the cyclobutane core offers a scaffold for creating molecular diversity and complexity. nih.gov The introduction of substituents onto the cyclobutane ring allows for precise control over the spatial arrangement of functional groups, which is a critical aspect in the design of new therapeutic agents and functional materials.

In medicinal chemistry, the incorporation of a cyclobutane motif can lead to improved pharmacological properties. nih.gov It can impose conformational constraints on a molecule, locking it into a bioactive conformation. nih.gov Moreover, the cyclobutane skeleton can serve as a metabolically stable replacement for other, more labile, chemical groups. The growing availability of stereoselective synthetic methods for constructing substituted cyclobutanes has further fueled their adoption in drug discovery and development. doi.org

Overview of cis-Benzyl 3-hydroxycyclobutylcarbamate as a Compound of Interest

This compound serves as a valuable intermediate in organic synthesis. longshinebiotech.com For instance, the hydroxyl group can be further functionalized or transformed, while the carbamate group protects the amine functionality. A key synthetic route to this compound involves the stereoselective reduction of N-(Benzyloxycarbonyl)-3-amino-1-cyclobutanone. prepchem.com In a documented procedure, this ketone precursor is treated with a reducing agent like potassium tri-sec-butylborohydride at low temperatures to yield the desired cyclobutanol (B46151). prepchem.com This reaction highlights the practical application of modern synthetic methodologies to access specific stereoisomers of functionalized cyclobutanes.

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 1403766-86-8
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.26 g/mol
IUPAC Name rel-benzyl ((1s,3s)-3-hydroxycyclobutyl)carbamate
Appearance White solid
Purity Typically ≥97%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B3021938 cis-Benzyl 3-hydroxycyclobutylcarbamate CAS No. 937376-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(3-hydroxycyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-11-6-10(7-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFMGQOQYWGLIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599995, DTXSID301173982
Record name Benzyl (3-hydroxycyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-(cis-3-hydroxycyclobutyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301173982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130396-60-0, 1403766-86-8
Record name Benzyl (3-hydroxycyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-(cis-3-hydroxycyclobutyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301173982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Cis Benzyl 3 Hydroxycyclobutylcarbamate

Retrosynthetic Analysis of the cis-Benzyl 3-hydroxycyclobutylcarbamate Framework

A logical retrosynthetic analysis of this compound begins with the disconnection of the two key functional groups. The carbamate (B1207046) functional group can be disconnected via a standard C-N bond cleavage, leading back to cis-3-aminocyclobutanol and a benzyl (B1604629) carbonyl equivalent, such as benzyl chloroformate. This simplifies the target to the key intermediate, cis-3-aminocyclobutanol.

Further disconnection of the cis-3-aminocyclobutanol involves a functional group interconversion (FGI). The cis-relationship between the amino and hydroxyl groups is a primary stereochemical challenge. A powerful strategy to establish this relationship is through the stereoselective reduction of a carbonyl group. Therefore, the hydroxyl group can be retrosynthetically converted back to a ketone, leading to the precursor 3-aminocyclobutanone. To prevent interference from the amine during the reduction and subsequent steps, it is typically protected. A common and effective protecting group for this purpose is the benzyloxycarbonyl (Cbz or Z) group. This leads to the key synthetic precursor, N-(benzyloxycarbonyl)-3-amino-1-cyclobutanone. This precursor contains the core cyclobutane (B1203170) framework and the necessary functional handles, appropriately protected, for the crucial stereoselective reduction step.

Detailed Synthetic Pathways to this compound

The primary and most documented synthetic route to this compound involves the preparation and subsequent stereoselective reduction of an N-protected 3-aminocyclobutanone.

Reduction of N-(Benzyloxycarbonyl)-3-amino-1-cyclobutanone Precursors

The cornerstone of this synthetic strategy is the highly diastereoselective reduction of the carbonyl group in N-(benzyloxycarbonyl)-3-amino-1-cyclobutanone. The directing effect of the C3 substituent influences the facial selectivity of the hydride attack on the carbonyl, preferentially leading to the cis-alcohol.

Stereoselective Reduction Techniques (e.g., using K-Selectride®)

To achieve high cis-selectivity, sterically demanding reducing agents are employed. K-Selectride® (potassium tri-sec-butylborohydride) is a particularly effective reagent for this transformation. prepchem.com The bulky tri-sec-butylborohydride anion preferentially attacks the carbonyl group from the less sterically hindered face, which is anti to the benzyloxycarbonylamino substituent at the C3 position. This directed attack results in the formation of the desired cis-diastereomer.

The reaction is typically performed by dissolving N-(benzyloxycarbonyl)-3-amino-1-cyclobutanone in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) and cooling the solution to low temperatures, such as -78 °C, under an inert nitrogen atmosphere. prepchem.com The K-Selectride® solution is then added, and after a short reaction time, the reaction is quenched. This procedure effectively minimizes the formation of the undesired trans-isomer.

Optimization of Reaction Conditions and Yields

The stereochemical outcome of cyclobutanone (B123998) reductions is highly dependent on reaction parameters, particularly the choice of reducing agent and the temperature. acs.org Lowering the reaction temperature generally enhances the stereoselectivity in favor of the cis-product. acs.org In one documented synthesis using K-Selectride® at -78 °C, the target compound was obtained in a 63% yield after purification. prepchem.com

Studies on analogous 3-substituted cyclobutanones have shown that hydride reductions are highly selective for the formation of the cis-alcohol, often exceeding 90% selectivity. acs.org The choice of a sterically hindered reducing agent is a key factor in achieving this high level of diastereocontrol. acs.org

Table 1: Effect of Reducing Agent and Temperature on Diastereoselectivity for the Reduction of a Model Substrate, 3-Benzyloxycyclobutanone. acs.org
Reducing AgentTemperature (K)cis-Isomer (%)trans-Isomer (%)
LiAlH₄298937
LiAlH₄273955
LiAlH₄195982
L-Selectride®298946

Alternative Synthetic Routes to the cis-Cyclobutyl Carbamate Core

While the reduction of a pre-formed cyclobutanone is a common approach, other strategies can be envisioned for constructing the 3-hydroxycyclobutylcarbamate core. A prominent alternative method for forming cyclobutane rings is the [2+2] cycloaddition reaction. baranlab.orgharvard.edu This powerful method involves the reaction of two alkene components, often photochemically, to form a four-membered ring. acs.orgresearchgate.net

For the synthesis of the target structure, a potential [2+2] cycloaddition could involve a suitably substituted vinyl carbamate and an appropriate ketene (B1206846) equivalent. Subsequent functional group manipulations of the resulting cyclobutanone would be necessary to install the hydroxyl group with the correct cis-stereochemistry. Various catalytic systems, including organophotocatalysis, have been developed to perform these cycloadditions under milder, visible-light-mediated conditions. nih.gov Another approach involves the synthesis of highly substituted cyclobutanones from the addition of keteniminium salts to olefins. researchgate.net Furthermore, ring-expansion reactions of cyclopropyl (B3062369) carbinols can also serve as a viable route to substituted cyclobutanones, which could then be converted to the target compound. organic-chemistry.org

Characterization of Synthetic Intermediates and Final Product Purity

The purity and identity of the final product and key intermediates are confirmed using standard analytical techniques. For this compound, the final product is typically a white solid. nih.gov

Spectroscopic methods are essential for structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H NMR is used to confirm the structure and, crucially, to determine the diastereomeric ratio of the product by integrating characteristic signals for the cis and trans isomers. For the cis-product, proton NMR data has been reported as: ¹H NMR (CD₃OD) δ 1.81 (m, 2H), 2.62 (m, 2H), 3.60 (m, 1H), 3.90 (m, 1H), 5.09 (s, 2H), 7.25-7.40 (m, 5H). prepchem.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For the title compound, characteristic ions observed include m/z: 222 (M+H)⁺ and 239 (M+NH₄)⁺. prepchem.com

The purity of the final compound is typically assessed by chromatographic methods or NMR, with reported purities often being 97% or higher. nih.gov

Spectroscopic Analysis in Synthetic Validation (e.g., ¹H NMR, MS)

The structural confirmation of the synthesized this compound is accomplished through standard spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): Mass spectrometry analysis using a soft ionization technique such as Chemical Ionization with ammonia (B1221849) as the reagent gas (DCI-NH₃) confirms the molecular weight of the compound. The mass spectrum shows characteristic peaks corresponding to the protonated molecule [M+H]⁺ at m/z 222 and the ammonium (B1175870) adduct [M+NH₄]⁺ at m/z 239, which is consistent with the expected molecular weight of 221.26 g/mol for C₁₂H₁₅NO₃. prepchem.com

¹H NMR Spectroscopy: Proton NMR (¹H NMR) spectroscopy is instrumental in elucidating the structure and confirming the cis-stereochemistry of the product. The spectrum, typically recorded in a deuterated solvent like methanol-d₄ (CD₃OD), reveals key signals that correspond to the different protons in the molecule. prepchem.com

A representative ¹H NMR spectrum exhibits multiplets for the cyclobutane ring protons. Specifically, multiplets are observed around δ 1.81 ppm and δ 2.62 ppm, corresponding to the methylene (B1212753) protons of the cyclobutane ring. prepchem.com Additionally, multiplets at approximately δ 3.60 ppm and δ 3.90 ppm are assigned to the methine protons (CH-OH and CH-NHCbz). prepchem.com The benzylic protons of the carbamate protecting group appear as a singlet at δ 5.09 ppm. prepchem.com The aromatic protons of the benzyl group are observed as a multiplet in the range of δ 7.25-7.40 ppm. prepchem.com

Table 1: Spectroscopic Data for cis-Benzyl 3-hydroxycyclobutylcarbamate

Technique Solvent Key Signals/Fragments
MS (DCI-NH₃) - m/z: 222 [M+H]⁺, 239 [M+NH₄]⁺
¹H NMR CD₃OD δ 1.81 (m, 2H), 2.62 (m, 2H), 3.60 (m, 1H), 3.90 (m, 1H), 5.09 (s, 2H), 7.25-7.40 (m, 5H)

Chromatographic Purification Techniques

Following the synthesis and initial workup, the crude this compound typically requires purification to remove any unreacted starting materials, byproducts, and residual reagents. Column chromatography is a standard and effective method for achieving high purity of the target compound.

The crude product is first dissolved in a minimal amount of a suitable solvent, such as methylene chloride, and then loaded onto a silica (B1680970) gel column. prepchem.com The separation of the desired product from impurities is achieved by eluting the column with a solvent system of appropriate polarity. A common mobile phase for this purification is a mixture of acetone (B3395972) and hexane. prepchem.com

The elution process is often carried out in a stepwise gradient, starting with a less polar mixture (e.g., acetone:hexane 1:2 v/v) to remove non-polar impurities, followed by a more polar mixture (e.g., acetone:hexane 1:1 v/v) to elute the more polar product, this compound. prepchem.com The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product. These fractions are then combined and the solvent is evaporated to yield the purified compound. prepchem.com In the documented synthesis, this method resulted in a 63% yield of the final product. prepchem.com

Comparative Analysis of Synthetic Efficiencies and Stereocontrol

A comparative analysis of different synthetic methodologies for this compound is limited by the availability of diverse synthetic routes in the scientific literature. The predominant method found involves the stereoselective reduction of N-(Benzyloxycarbonyl)-3-amino-1-cyclobutanone. While general strategies for the stereoselective synthesis of cis-1,3-disubstituted cyclobutanes exist, their specific application to this particular carbamate, including detailed efficiency and stereocontrol data, is not widely reported, precluding a direct comparative analysis at this time.

Stereochemical Investigations of Cis Benzyl 3 Hydroxycyclobutylcarbamate

Elucidation of cis-Stereoisomerism in the Cyclobutane (B1203170) Ring

The determination of the relative stereochemistry of substituents on a cyclobutane ring is pivotal for understanding its structure-activity relationships. For 1,3-disubstituted cyclobutanes, the substituents can either be on the same side of the ring, termed cis, or on opposite sides, termed trans. The elucidation of the cis-configuration in cis-Benzyl 3-hydroxycyclobutylcarbamate relies heavily on nuclear magnetic resonance (NMR) spectroscopy, particularly proton (¹H) NMR, and can be further corroborated by X-ray crystallography.

In ¹H NMR spectroscopy, the coupling constants (J-values) between adjacent protons provide valuable information about their dihedral angles. For cyclobutane systems, the vicinal coupling constants for cis protons (J_cis) are typically larger than those for trans protons (J_trans). This is because the dihedral angle between cis protons is smaller than that between trans protons in the puckered cyclobutane ring. By analyzing the splitting patterns of the cyclobutyl protons, the relative stereochemistry can be confidently assigned.

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy is a powerful technique for determining spatial proximity between protons. In a cis-isomer, an NOE correlation would be expected between the protons on the carbons bearing the substituents, as they are on the same face of the ring. Conversely, in a trans-isomer, such a correlation would be absent. For instance, a 2D-NOESY experiment on a related trans-cyclobutane derivative showed correlations between protons on opposite sides of the ring, confirming their trans relationship. nih.gov A similar analysis for this compound would be expected to show correlations consistent with the cis arrangement of the benzylcarbamate and hydroxyl groups.

While spectroscopic methods are powerful, single-crystal X-ray diffraction provides the most definitive structural evidence. This technique maps the electron density of a crystalline sample, allowing for the precise determination of atomic coordinates and thus the unambiguous assignment of the cis-stereochemistry. nih.gov

Table 1: Spectroscopic Methods for Stereochemical Elucidation

TechniquePrincipleExpected Observation for cis-Isomer
¹H NMR (Coupling Constants)Vicinal coupling (³J) is dependent on the dihedral angle between protons.J_cis > J_trans for vicinal protons on the cyclobutane ring.
¹H NMR (NOESY)Detects through-space interactions between protons that are close to each other.Cross-peaks observed between protons on the substituted carbons (C1 and C3). nih.gov
X-ray CrystallographyDiffraction of X-rays by a single crystal to determine the arrangement of atoms.Direct visualization of the benzylcarbamate and hydroxyl groups on the same side of the cyclobutane ring. nih.gov

Diastereoselective Synthesis and Control of Configuration

The synthesis of stereochemically pure compounds is a cornerstone of modern organic chemistry. For this compound, achieving the desired cis-configuration requires a diastereoselective approach. A highly effective and commonly employed strategy involves the stereoselective reduction of a 3-substituted cyclobutanone (B123998) precursor.

The key intermediate for this synthesis is a cyclobutanone bearing a substituent at the 3-position that can be converted to the benzylcarbamate group. The reduction of the carbonyl group in this precursor can proceed from two faces, leading to either the cis or trans alcohol. The stereochemical outcome of this reduction is influenced by several factors, including the nature of the reducing agent, the solvent, and the steric and electronic properties of the substituent at the 3-position.

Research has shown that the hydride reduction of 3-substituted cyclobutanones is highly selective for the formation of the cis-alcohol. This preference is attributed to the steric hindrance posed by the substituent at the 3-position, which directs the incoming hydride to the opposite face of the ring. Computational studies, including Density Functional Theory (DFT), have supported this observation, indicating that the transition state leading to the cis-product is lower in energy.

A general synthetic route can be envisioned as follows:

Preparation of a 3-substituted cyclobutanone: This can be achieved through various methods, such as the [2+2] cycloaddition of a ketene (B1206846) with an appropriately substituted alkene.

Diastereoselective reduction: The 3-substituted cyclobutanone is then reduced using a hydride-donating reagent. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the degree of diastereoselectivity.

Introduction of the benzylcarbamate group: The resulting cis-3-hydroxycyclobutylamine can then be reacted with a suitable benzyl (B1604629) chloroformate or a similar reagent to form the final product, this compound.

The control of the reaction conditions, such as temperature and solvent, can further enhance the diastereoselectivity of the reduction step, leading to a higher yield of the desired cis-isomer.

Conformational Analysis of the Cyclobutyl and Carbamate (B1207046) Moieties

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. In this puckered conformation, the substituents can occupy either pseudo-axial or pseudo-equatorial positions. For 1,3-disubstituted cyclobutanes, the cis-isomer is generally more stable when both substituents can adopt pseudo-equatorial positions, thus minimizing steric interactions.

The carbamate functional group itself has conformational flexibility due to rotation around the C-N and C-O bonds. The orientation of the benzyl group relative to the cyclobutane ring will be influenced by steric and electronic factors. The benzyl group is a bulky substituent, and its preferred conformation will be one that minimizes steric clashes with the cyclobutane ring and the hydroxyl group.

Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl group and the carbamate moiety can play a crucial role in stabilizing a particular conformation. A hydrogen bond could form between the hydroxyl proton and the carbonyl oxygen of the carbamate, or between the N-H of the carbamate and the hydroxyl oxygen. The formation of a six-membered ring via an intramolecular hydrogen bond is often a stabilizing factor in similar amino alcohol systems. ustc.edu.cn The presence and strength of such an interaction would significantly influence the preferred conformation of the side chains relative to the cyclobutane ring.

Impact of cis-Configuration on Molecular Interactions

The cis-configuration of the benzylcarbamate and hydroxyl groups in this compound has a profound effect on its ability to participate in both intramolecular and intermolecular interactions. The spatial proximity of these two functional groups on the same face of the cyclobutane ring creates a unique chemical environment that dictates its interaction patterns.

One of the most significant consequences of the cis-arrangement is the potential for strong intramolecular hydrogen bonding, as mentioned in the conformational analysis. This interaction can pre-organize the molecule into a more rigid conformation, which can, in turn, influence its binding to biological targets or its self-assembly properties. The formation of an intramolecular hydrogen bond can also modulate the acidity of the hydroxyl proton and the basicity of the carbamate nitrogen.

In terms of intermolecular interactions, the cis-configuration presents a distinct face for hydrogen bonding. Both the hydroxyl group (as a hydrogen bond donor and acceptor) and the carbamate group (with its N-H donor and C=O acceptor sites) are located on the same side of the molecule. This arrangement can facilitate the formation of specific and directional intermolecular hydrogen bonding networks. For example, molecules of this compound could form dimeric structures or extended chains through hydrogen bonding. In contrast, the trans-isomer, with its functional groups on opposite faces, would likely form more extended and less compact hydrogen-bonded networks.

Chemical Reactivity and Derivatization of Cis Benzyl 3 Hydroxycyclobutylcarbamate

Reactions Involving the Hydroxyl Group

The secondary alcohol of cis-benzyl 3-hydroxycyclobutylcarbamate is a key site for derivatization. It can readily undergo esterification, etherification, oxidation, and nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

Esterification and Etherification Reactions

The hydroxyl group can be converted to an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. A common method for this transformation is the Mitsunobu reaction, which allows for the esterification of alcohols with carboxylic acids under mild conditions with inversion of stereochemistry. While specific examples with this compound are not prevalent in the literature, the well-established nature of this reaction makes it a highly probable transformation for this substrate.

Etherification of the hydroxyl group can be achieved through methods such as the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method is particularly effective for the formation of ethers from primary alkyl halides.

Table 1: Representative Esterification and Etherification Reactions

Reaction Type Reagents and Conditions Product
Mitsunobu Esterification Ph₃P, DIAD, R-COOH, THF, 0 °C to rt trans-Benzyl 3-(acyloxy)cyclobutylcarbamate
Williamson Ether Synthesis 1. NaH, THF, 0 °C to rt; 2. R-X cis-Benzyl 3-(alkoxy)cyclobutylcarbamate

Note: This table represents expected reactions based on the known reactivity of N-Cbz protected amino alcohols.

Oxidation Reactions

Oxidation of the secondary alcohol in this compound provides a straightforward route to the corresponding ketone, benzyl (B1604629) (3-oxocyclobutyl)carbamate. Several mild and selective oxidizing agents can be employed for this purpose to avoid over-oxidation or side reactions with the carbamate (B1207046) functionality. Commonly used methods include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation. Both of these reactions are known for their high yields and compatibility with a wide range of functional groups.

Table 2: Common Oxidation Reactions of the Hydroxyl Group

Oxidation Method Reagents and Conditions Product
Swern Oxidation (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C Benzyl (3-oxocyclobutyl)carbamate
Dess-Martin Oxidation DMP, CH₂Cl₂, rt Benzyl (3-oxocyclobutyl)carbamate

Note: This table represents expected reactions based on the known reactivity of secondary alcohols in the presence of a carbamate.

Nucleophilic Substitutions at the Hydroxyl-bearing Carbon

Direct nucleophilic substitution of the hydroxyl group is challenging due to the poor leaving group ability of the hydroxide (B78521) ion. Therefore, activation of the hydroxyl group is necessary to facilitate substitution. A common strategy involves the conversion of the alcohol into a sulfonate ester, such as a mesylate or tosylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. These sulfonate esters are excellent leaving groups and can be readily displaced by a variety of nucleophiles in an Sₙ2 reaction, which proceeds with inversion of configuration. This two-step sequence allows for the introduction of a wide range of functionalities at this position.

Reactions of the Carbamate Functionality

The benzyl carbamate group, often used as a protecting group for amines, can also undergo several important chemical transformations, primarily involving cleavage of the carbamate bond.

Transamidation and Other Carbamate Transformations

Transamidation of the benzyl carbamate offers a method to replace the benzyloxy group with a different amino functionality. This can be achieved by reacting the carbamate with an amine, often in the presence of a catalyst. While direct transamidation can be challenging, activation of the carbamate or the use of specific reagents can facilitate this transformation.

Furthermore, the benzyl carbamate group is widely recognized as a protecting group for amines and can be removed under various conditions that are orthogonal to many other protecting groups. A common and mild method for the deprotection of a benzyl carbamate is catalytic hydrogenation. This reaction involves the use of a palladium catalyst and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent, to cleave the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.

Table 3: Typical Reactions of the Carbamate Group

Reaction Type Reagents and Conditions Product
Acidic Hydrolysis aq. HBr or HCl, heat cis-3-Aminocyclobutanol hydrohalide salt
Basic Hydrolysis aq. NaOH or KOH, heat cis-3-Aminocyclobutanol
Catalytic Hydrogenolysis H₂, Pd/C, MeOH or EtOH, rt cis-3-Aminocyclobutanol

Note: This table outlines common transformations for the N-Cbz protecting group.

Reactivity of the Benzyl Moiety

The benzyl moiety in this compound offers several avenues for chemical modification, primarily centered around the cleavage of the benzyl group or substitution on the aromatic ring.

Hydrogenation and Benzyl Group Removal

The removal of the benzyl protecting group is a common transformation in organic synthesis, often achieved through catalytic hydrogenation. This process, known as hydrogenolysis, involves the cleavage of the C-O bond of the carbamate upon treatment with a catalyst in the presence of a hydrogen source.

Detailed Research Findings:

Catalytic hydrogenation is a versatile and widely employed method for the deprotection of benzyl carbamates. The reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). thieme-connect.denih.govacs.org The hydrogen source can be molecular hydrogen (H₂) gas, often at atmospheric or slightly elevated pressures, or through catalytic transfer hydrogenation (CTH) using donors like ammonium (B1175870) formate, formic acid, or isopropanol. mdma.chacsgcipr.orgsciencemadness.org

The general reaction for the hydrogenolysis of a benzyl carbamate is as follows:

R-NH-Cbz + H₂ --(Catalyst)--> R-NH₂ + Toluene + CO₂

In the context of this compound, this reaction would yield cis-3-aminocyclobutanol, toluene, and carbon dioxide. The reaction is generally clean and proceeds under mild conditions, making it compatible with a variety of functional groups. However, the presence of other reducible functionalities within the molecule must be considered. In this specific molecule, the cyclobutane (B1203170) ring and the secondary alcohol are generally stable under typical hydrogenolysis conditions used for benzyl group removal.

Several catalyst systems and hydrogen donors can be employed, each with its own advantages.

Catalyst SystemHydrogen DonorTypical ConditionsRemarks
10% Pd/CH₂ (gas)Methanol (B129727) or Ethanol, Room Temperature, 1 atmStandard and widely used method. nih.govacs.org
10% Pd/CAmmonium FormateMethanol, RefluxA common and effective CTH method. mdma.ch
Pd(OAc)₂/CharcoalH₂ (gas)Methanol, 25 °C, 1 atmCan be a highly active catalyst system. thieme-connect.de
Raney NickelH₂ (gas)Ethanol, Room Temperature, 1 atmAn alternative catalyst, though sometimes requires harsher conditions. thieme-connect.de

The choice of solvent is typically a polar protic solvent like methanol or ethanol, which facilitates the reaction and dissolves the starting material. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. nih.govacs.org Upon completion, the heterogeneous catalyst is simply removed by filtration.

Aromatic Substitutions

Detailed Research Findings:

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst.

The expected major products for these reactions on the benzyl group of this compound would be the para-substituted isomer, with the ortho-substituted isomer as a minor product due to potential steric hindrance from the rest of the molecule.

ReactionReagentsExpected Major Product
NitrationHNO₃, H₂SO₄cis-(4-nitrobenzyl) 3-hydroxycyclobutylcarbamate
BrominationBr₂, FeBr₃cis-(4-bromobenzyl) 3-hydroxycyclobutylcarbamate
Friedel-Crafts AcylationCH₃COCl, AlCl₃cis-(4-acetylbenzyl) 3-hydroxycyclobutylcarbamate

It is important to note that the reaction conditions for electrophilic aromatic substitution, particularly those involving strong acids, could potentially affect the carbamate or hydroxyl functional groups. Careful optimization of reaction conditions would be necessary to achieve selective substitution on the aromatic ring.

Cyclobutane Ring Modifications

The cyclobutane ring in this compound, particularly the hydroxyl group, is a key site for further chemical modifications. These modifications can include oxidation of the alcohol or reactions that lead to ring expansion or cleavage, driven by the inherent ring strain of the four-membered ring.

Detailed Research Findings:

The chemistry of cyclobutanol (B46151) derivatives has been explored, revealing pathways for both functional group interconversion and skeletal rearrangements.

Oxidation of the Hydroxyl Group:

The secondary alcohol of the cyclobutanol ring can be oxidized to the corresponding ketone, cis-benzyl 3-oxocyclobutylcarbamate. A variety of oxidizing agents can be employed for this transformation.

Oxidizing AgentTypical ConditionsRemarks
Pyridinium chlorochromate (PCC)Dichloromethane, Room TemperatureA mild and common reagent for the oxidation of secondary alcohols to ketones.
Jones Reagent (CrO₃/H₂SO₄/acetone)Acetone (B3395972), 0 °C to Room TemperatureA stronger oxidizing agent, care must be taken to avoid over-oxidation or side reactions.
Swern Oxidation(COCl)₂, DMSO, Et₃NDichloromethane, -78 °C

Acid-Catalyzed Rearrangements and Ring Expansion:

Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). The departure of water would generate a secondary carbocation on the cyclobutane ring. Due to the significant ring strain of the four-membered ring, this carbocation is prone to rearrangement, often leading to ring expansion to form a more stable five-membered ring (a cyclopentyl cation). nih.gov This rearrangement is a specific example of a Wagner-Meerwein rearrangement. The resulting cyclopentyl cation can then be trapped by a nucleophile present in the reaction medium or undergo elimination to form an alkene.

The specific outcome of such a rearrangement would depend on the reaction conditions and the nature of the substituents on the ring. For this compound, acid treatment could potentially lead to a mixture of cyclopentene (B43876) derivatives or cyclopentanol (B49286) derivatives if water acts as a nucleophile.

It is also possible for the cyclobutane ring to undergo cleavage under certain conditions, a reaction also driven by the relief of ring strain. The course of the reaction (ring expansion vs. cleavage) can be influenced by the substitution pattern on the ring and the specific reagents used.

Applications As a Synthetic Building Block and Intermediate

Role in the Synthesis of Complex Molecular Architectures

The structural rigidity and functional handles (a protected amine and a hydroxyl group) of cis-benzyl 3-hydroxycyclobutylcarbamate make it an adept starting material for elaborate synthetic routes.

This carbamate (B1207046) is a key precursor in the synthesis of potent and selective agonists for Toll-like receptor 7 (TLR7). nih.gov TLR7 agonists are a class of immunomodulatory compounds investigated for their potential in treating cancers and viral infections by activating the innate immune system. nih.govnih.gov For instance, a cyclobutyl benzylamine (B48309) moiety, derived from intermediates like this compound, was incorporated into a pyrazolopyrimidine core to develop a novel series of TLR7 agonists. nih.gov The inclusion of the cyclobutyl group was instrumental in achieving high potency in human TLR7 reporter assays. nih.gov

Properties of a TLR7 Agonist Derived from Cyclobutyl Scaffolds
AttributeDescriptionReference
TargetToll-like receptor 7 (TLR7) nih.gov
Therapeutic AreaImmuno-oncology nih.gov
Core StructurePyrazolopyrimidine nih.gov
Key FragmentCyclobutyl benzylamine nih.gov
Observed ActivityPotent activation of human TLR7 with high selectivity over TLR8. nih.gov

As a stable, versatile building block, this compound is classified as a key pharmaceutical intermediate. longshinebiotech.com Its structure contains multiple reaction sites that can be selectively manipulated. The benzyl (B1604629) carbamate group provides a protected form of an amine, which can be deprotected later in a synthetic sequence, while the hydroxyl group offers a point for further functionalization or modification. This dual functionality allows for its seamless integration into multi-step syntheses of drug candidates.

Utility in Medicinal Chemistry Programs

The cyclobutane (B1203170) motif is an increasingly attractive three-dimensional (3D) scaffold in medicinal chemistry. nih.govnih.gov It provides a way to move away from flat, aromatic structures and explore new chemical space, which can lead to improved pharmacological properties. rsc.org

The cis-3-hydroxycyclobutylcarbamate framework serves as an excellent scaffold for "scaffold hopping"—an approach used to identify new molecular entities by modifying a known chemical frame. rsc.org The rigid cyclobutane ring helps position substituents in precise spatial orientations, which can enhance binding to biological targets. nih.gov Medicinal chemists utilize this scaffold to develop libraries of related compounds, systematically altering peripheral chemical groups to optimize for potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com The development of TLR7 agonists based on a cyclobutyl amine group exemplifies this, where the core scaffold was maintained while other parts of the molecule were modified to improve drug-like characteristics. nih.gov

The design of analogs based on the this compound structure is a key strategy in lead optimization. Researchers have explored modifications to both the carbamate and the cyclobutyl portions of the molecule. For example, in the development of TLR7 agonists, replacing the cyclobutyl amine with other less lipophilic amines led to improved metabolic stability, demonstrating the impact of modifying the groups attached to the core scaffold. nih.gov Furthermore, the broader field of medicinal chemistry often explores bioisosteric replacements, where the cyclobutane ring might be substituted with other cyclic structures, such as cyclopentane (B165970) or cyclohexane, to fine-tune the compound's properties. bldpharm.comchemscene.com

Examples of Structural Analogs Based on Core Scaffolds
Compound ClassCore ScaffoldPurpose of ModificationReference
TLR7 AgonistsCyclobutaneImprove potency and metabolic stability by altering amine substituents. nih.gov
General Building BlocksCyclopentaneExplore alternative 3D shapes for different biological targets. bldpharm.comchemscene.com
Antitubercular AgentsPhenylModify carbamate group with various alcohols (e.g., benzyl, cyclopentyl) to optimize activity. mdpi.com

Development of Novel Reagents and Catalysts Utilizing the cis-Cyclobutyl Scaffold

The unique chemical properties of the cyclobutane ring have inspired the development of novel reagents for organic synthesis. While this compound is typically used as a building block, its underlying scaffold is being leveraged to create new synthetic tools. For example, researchers have developed 2-(difluoromethylene)cyclobutyl sulfonium (B1226848) salts, which are highly reactive reagents used for introducing difluoroalkylated cyclobutene (B1205218) and cyclobutane structures into other molecules. researchgate.net The creation of such reagents demonstrates the expanding utility of the cyclobutane framework beyond its direct incorporation into drug candidates, highlighting its potential to enable new chemical transformations. researchgate.net The growing interest in 1,3-difunctionalized cyclobutanes in medicinal chemistry is driving the need for new synthetic methods and reagents based on this scaffold. researchgate.net

Theoretical and Computational Studies on Cis Benzyl 3 Hydroxycyclobutylcarbamate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties of a molecule, which in turn govern its stability, reactivity, and spectroscopic characteristics. For cis-Benzyl 3-hydroxycyclobutylcarbamate, density functional theory (DFT) is a commonly employed method for such investigations, often utilizing basis sets like 6-31G(d,p) to provide a balance between accuracy and computational cost. researchgate.netscirp.org

Calculations on analogous benzyl (B1604629) carbamates reveal key insights into the electronic landscape. researchgate.netscirp.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a crucial indicator of chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For carbamate (B1207046) derivatives, this gap is influenced by the nature of the substituents on both the nitrogen and oxygen atoms of the carbamate group.

The electronic structure is also characterized by the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. In molecules analogous to this compound, the oxygen atoms of the carbamate and hydroxyl groups are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine and hydroxyl groups would exhibit positive electrostatic potential, indicating their potential role as hydrogen bond donors.

Table 1: Predicted Electronic Properties of cis-Benzyl 3-hydroxycyclobutylcarbamate Based on Analogous Compounds

PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy~ 1.5 eVRepresents the energy of the lowest energy unoccupied orbital, indicating susceptibility to nucleophilic attack.
HOMO-LUMO Gap~ 8.0 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment~ 3.5 DA significant dipole moment suggests a polar molecule with the potential for strong intermolecular interactions.

Molecular Dynamics Simulations and Conformational Landscapes

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational flexibility and intermolecular interactions of this compound over time. plos.org By simulating the motion of atoms and molecules, MD can provide insights into the preferred three-dimensional structures and the dynamics of their interconversion. nih.gov

For a molecule like this compound, key conformational features would include the orientation of the benzyl group relative to the cyclobutyl ring and the puckering of the cyclobutane (B1203170) ring itself. The presence of the hydroxyl and carbamate groups allows for the formation of intramolecular hydrogen bonds, which could significantly influence the conformational landscape by stabilizing certain geometries.

MD simulations on similar carbamate-containing molecules have been used to study their interactions with biological macromolecules, such as enzymes. plos.orgnih.gov These simulations can reveal stable binding poses and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. plos.org In the context of this compound, MD simulations could predict its behavior in different solvent environments and its potential to interact with biological targets.

Prediction of Reactivity and Reaction Mechanisms

Computational methods can be employed to predict the reactivity of this compound and to elucidate potential reaction mechanisms. The electronic structure calculations discussed in section 6.1 provide a foundation for these predictions. For instance, the regions of high and low electrostatic potential on the MEP map suggest likely sites for electrophilic and nucleophilic attack, respectively.

The carbamate functional group is known to be susceptible to hydrolysis, and computational studies can model the reaction pathway for this process, identifying transition states and calculating activation energies. The reactivity of the carbamate moiety is a key factor in the mechanism of action for many carbamate-based enzyme inhibitors, which act by carbamoylating a serine residue in the active site of the enzyme. nih.govrsc.org Quantum mechanics/molecular mechanics (QM/MM) modeling of related systems has shown that the deprotonation of the active site serine is a crucial step in this process. rsc.org

Furthermore, the benzyl group can participate in various reactions, and its reactivity can be modulated by the electronic effects of the carbamate group. Theoretical studies on the reactions of benzyl derivatives can provide insights into the potential chemical transformations of this compound.

Structure-Activity Relationship (SAR) Insights from Computational Models

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational models, particularly quantitative structure-activity relationship (QSAR) models, are valuable tools in this endeavor. researchgate.netchemrxiv.org While no specific SAR studies on this compound were identified, general principles from QSAR studies on other carbamate inhibitors can be applied. nih.gov

For carbamate-based inhibitors of enzymes like acetylcholinesterase, QSAR models have been developed to predict their inhibitory activity. plos.orgnih.gov These models often incorporate descriptors related to the molecule's electronic properties (e.g., HOMO and LUMO energies), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP). nih.gov

In a hypothetical SAR study of analogs of this compound, one could systematically modify different parts of the molecule and computationally predict the effect on a particular biological activity. For example, substitutions on the benzyl ring could be explored to modulate electronic and steric properties. The stereochemistry of the hydroxyl and carbamate groups on the cyclobutyl ring would also be expected to be a critical determinant of activity, as it would dictate the spatial arrangement of key interacting groups. Computational docking and molecular dynamics simulations would be essential in rationalizing these SAR trends at a molecular level. plos.orgnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.